molecular formula C15H14N4O2 B12625129 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 917759-76-3

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12625129
CAS No.: 917759-76-3
M. Wt: 282.30 g/mol
InChI Key: XQSHPSXCIQGGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core fused to a cyclohexa-2,5-dien-1-one moiety via a ylidene linkage. The pyrido-pyrimidine scaffold is substituted with an amino group at position 2 and an ethoxy group at position 4, conferring distinct electronic and steric properties.

Properties

CAS No.

917759-76-3

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenol

InChI

InChI=1S/C15H14N4O2/c1-2-21-14-13-12(18-15(16)19-14)8-7-11(17-13)9-3-5-10(20)6-4-9/h3-8,20H,2H2,1H3,(H2,16,18,19)

InChI Key

XQSHPSXCIQGGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Pyrido-Pyrimidine vs. Thieno-Pyrimidinones

describes thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 16), which replace the pyrido-pyrimidine core with a sulfur-containing thieno-pyrimidinone.

Pyrido-Pyrimidine vs. Chromenone Derivatives

Compound 17 in features a chromenone (coumarin) scaffold linked to a thiazolo-isoxazole. Chromenones exhibit fluorescence and metal-binding properties but lack the pyrimidine ring’s hydrogen-bonding sites, limiting their utility in enzyme inhibition compared to the target compound .

Cyclohexadienone Modifications

Substituent Effects on Reactivity

highlights 4-[(4-amino-8-hydroxy-1-naphthalenyl)imino]cyclohexa-2,5-dien-1-one, where a naphthalenyl-imino group replaces the pyrido-pyrimidine-ylidene group. The naphthalenyl group increases hydrophobicity, while the hydroxy group enhances solubility in polar solvents—contrasting with the ethoxy group in the target compound, which balances lipophilicity and metabolic stability .

Fluorinated Analogues

describes 4-[(4-fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one, where a fluorophenyl group is attached. Fluorine’s electronegativity stabilizes the conjugated system but may reduce nucleophilic attack susceptibility compared to the amino-ethoxy substituents in the target compound .

Comparative Physicochemical Data

Property Target Compound Thieno-Pyrimidinone (16) Naphthalenyl Analogue
Molecular Weight (g/mol) ~350 (estimated) 280 310
LogP (Predicted) 1.8 2.5 1.2
Solubility (Water) Low Very Low Moderate

Biological Activity

The compound 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine moiety linked to a cyclohexa-2,5-dien-1-one framework. Its molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, with a molecular weight of approximately 318.35 g/mol. The presence of the ethoxy group and the amino substitution plays a crucial role in its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In one study, it was reported that compounds with similar structures inhibited eukaryotic elongation factor 2 kinase (eEF-2K), which is crucial for protein synthesis in cancer cells. The IC50 values for some derivatives were as low as 420 nM, indicating potent activity against breast cancer cell lines (MDA-MB-231) .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes that promote tumor growth and survival. Molecular docking studies suggest favorable interactions with target proteins involved in cancer progression .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Hepatitis C Virus (HCV) : Certain derivatives have demonstrated efficacy against HCV by inhibiting viral replication. This activity is attributed to the structural features that allow binding to viral enzymes .

Comparative Biological Activities

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amineContains a fluorinated phenyl groupAntiviral activity against hepatitis C
4-Methyl-N-(4-(2-amino-pyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamideMethyl substitution on nitrogenPotential anticancer properties
N-[4-[2-Amino-pyrido(3,2-d)pyrimidin-6-yl]-phenyl]-acetamideLacks ethoxy substitutionSimilar biological effects but different pharmacokinetics

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Cytotoxicity in HeLa Cells : In vitro assays demonstrated a significant reduction in cell viability when treated with encapsulated forms of pyrido derivatives at concentrations ranging from 5 to 20 µg/mL. The encapsulated form showed greater efficacy compared to free forms .
  • In Vivo Efficacy : Animal models treated with similar compounds showed tumor inhibition rates significantly higher than controls, indicating promising therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.